Cas no 869069-41-0 (9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)

9-(2-Methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived compound featuring a methoxyphenyl and nitrophenyl substitution pattern, which contributes to its unique chemical and biological properties. The presence of the carboxamide group at the 6-position enhances its potential for hydrogen bonding and molecular interactions, making it a candidate for pharmaceutical or biochemical research applications. The nitro group at the para position of the phenyl ring may influence electronic properties, while the methoxy group could modulate solubility and steric effects. This compound’s structural complexity offers versatility in synthetic modifications, making it valuable for exploratory studies in medicinal chemistry or as a scaffold for targeted molecular design.
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide structure
869069-41-0 structure
Product name:9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No:869069-41-0
MF:C19H14N6O5
MW:406.35166311264
CID:6342018
PubChem ID:16815626

9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
    • F1848-0141
    • SCHEMBL300912
    • SR-01000017057-1
    • AKOS024268766
    • 9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
    • SR-01000017057
    • 869069-41-0
    • AB00676523-01
    • Inchi: 1S/C19H14N6O5/c1-30-13-5-3-2-4-12(13)24-18-15(22-19(24)27)14(16(20)26)21-17(23-18)10-6-8-11(9-7-10)25(28)29/h2-9H,1H3,(H2,20,26)(H,22,27)
    • InChI Key: LNGCGWDRFHVPPS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1N1C(NC2C(C(N)=O)=NC(C3C=CC(=CC=3)[N+](=O)[O-])=NC1=2)=O

Computed Properties

  • Exact Mass: 406.10256757g/mol
  • Monoisotopic Mass: 406.10256757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 679
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 156Ų
  • XLogP3: 1.6

9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1848-0141-10μmol
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
869069-41-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1848-0141-15mg
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
869069-41-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1848-0141-25mg
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
869069-41-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1848-0141-20mg
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
869069-41-0 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1848-0141-30mg
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
869069-41-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1848-0141-2mg
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
869069-41-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1848-0141-3mg
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
869069-41-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1848-0141-2μmol
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
869069-41-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1848-0141-5μmol
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
869069-41-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1848-0141-1mg
9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
869069-41-0 90%+
1mg
$54.0 2023-05-17

Additional information on 9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Comprehensive Overview of 9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 869069-41-0)

The compound 9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS No. 869069-41-0) is a highly specialized purine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique structural features, including a methoxyphenyl and a nitrophenyl moiety, this molecule is often explored for its potential biological activities. Researchers are particularly interested in its role as a kinase inhibitor, which aligns with the growing demand for targeted therapies in oncology and inflammatory diseases.

In recent years, the search for novel purine-based compounds has surged, driven by their versatility in modulating enzymatic pathways. The presence of the carboxamide group in this compound enhances its binding affinity to protein targets, making it a promising candidate for further pharmacological studies. Its CAS number, 869069-41-0, is frequently queried in scientific databases, reflecting the compound's relevance in academic and industrial research.

One of the most discussed topics in the context of 9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is its potential application in cancer therapy. Kinase inhibitors, such as those derived from purine scaffolds, are at the forefront of precision medicine. This compound's ability to interfere with signal transduction pathways could offer new avenues for treating resistant malignancies. Additionally, its nitrophenyl group may contribute to its redox properties, which are critical in designing prodrugs or imaging agents.

Another area of interest is the compound's synthetic accessibility. Chemists are increasingly looking for efficient routes to synthesize complex molecules like this one, which combines multiple functional groups. The methoxyphenyl and nitrophenyl substituents pose both challenges and opportunities for optimizing yield and purity. Recent advancements in green chemistry have also sparked discussions about sustainable synthesis methods for such derivatives.

The pharmacological profile of 9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is still under investigation, but preliminary studies suggest low to moderate toxicity, which is encouraging for further development. Its purine core is a common motif in FDA-approved drugs, underscoring its potential for clinical translation. Researchers are also exploring its interactions with other biomolecules, which could lead to combination therapies for complex diseases.

From a commercial perspective, the demand for highly functionalized purines like this compound is rising, particularly in the pharmaceutical and biotechnology sectors. Its CAS number, 869069-41-0, is often linked to inquiries about sourcing, pricing, and custom synthesis services. Companies specializing in fine chemicals are actively stocking such compounds to meet the needs of drug discovery programs.

In conclusion, 9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide represents a fascinating example of how structural complexity can translate into therapeutic potential. Its multi-functional design and kinase inhibitory properties make it a subject of ongoing research, with implications for both academia and industry. As the scientific community continues to unravel its mechanisms, this compound may soon find its place in the next generation of bioactive molecules.

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